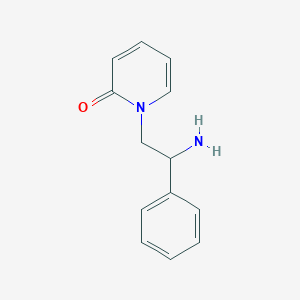

1-(2-Amino-2-phenylethyl)pyridin-2(1H)-one

Description

Significance of Pyridin-2(1H)-one Scaffolds in Organic and Medicinal Chemistry

The pyridin-2(1H)-one ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry. nih.govfrontiersin.org Recognized as a "privileged structure," this moiety is a key component in numerous compounds with a broad spectrum of pharmacological properties, including antitumor, antimicrobial, anti-inflammatory, and antiviral effects. frontiersin.orgbohrium.comresearchgate.net Its importance is underscored by its presence in several FDA-approved drugs. nih.gov

| Drug Name | Therapeutic Use |

| Milrinone | Cardiac stimulant |

| Pirfenidone | Anti-fibrotic agent for idiopathic pulmonary fibrosis |

| Doravirine | Anti-HIV drug (non-nucleoside reverse transcriptase inhibitor) |

| Ciclopirox | Antifungal agent |

| Deferiprone | Iron chelator |

| A table of selected FDA-approved drugs containing the pyridin-2(1H)-one scaffold. nih.gov |

The journey of pyridinone chemistry is linked to the broader history of pyridine (B92270) itself, which was first isolated in the 19th century. nih.gov The development of synthetic methodologies to create the pyridinone ring, such as through the cyclic condensation of two compounds or the introduction of a carbonyl group into a pre-existing pyridine ring, has been a focus of organic chemistry for decades. nih.gov These established synthetic routes have made the pyridinone scaffold readily accessible for derivatization, allowing chemists to systematically modify its structure to explore structure-activity relationships (SAR). nih.govfrontiersin.org Early derivatization efforts paved the way for the discovery of potent bioactive molecules, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, which emerged from scaffold hopping approaches based on earlier pyridinone inhibitors. nih.govfrontiersin.org

The nitrogen atom at the 1-position of the pyridin-2(1H)-one ring is a critical site for chemical modification. Substitution at this position directly influences the compound's steric and electronic properties, which can profoundly impact its biological activity and pharmacokinetic profile. niscpr.res.innih.gov For instance, in the development of inhibitors for the Hepatitis B virus (HBV), studies revealed that N-aryl derivatives of pyridinones exhibited superior anti-HBV activity compared to their N-alkyl counterparts. frontiersin.org Similarly, in the context of anti-HIV agents, the N-H bond of the pyridinone motif can form a crucial hydrogen-bond interaction with the target enzyme, reverse transcriptase, highlighting the importance of the substituent (or lack thereof) at this position. nih.gov The ability to readily introduce a wide array of substituents at the nitrogen atom makes N-substituted pyridinones a versatile platform for fine-tuning molecular interactions with biological targets. nih.gov

Exploration of Phenylethylamine Derivatives in Chemical Biology

The phenylethylamine motif is another cornerstone of medicinal chemistry, particularly for agents targeting the central nervous system (CNS). nih.govnih.gov This structural unit is found in a vast array of natural and synthetic compounds with diverse biological functions. nih.govresearchgate.net

The fundamental structure of phenylethylamine consists of a phenyl group attached to an amino group through a two-carbon (ethyl) linker. wikipedia.orgwikipedia.org This simple arrangement is the backbone for a class of endogenous neurotransmitters known as catecholamines, which include dopamine (B1211576), norepinephrine (B1679862), and epinephrine. nih.gov These molecules play critical roles in regulating mood, voluntary movement, and stress responses. nih.gov The chemical reactivity of the phenylethylamine scaffold is largely dictated by the amino group, which can act as a base or a nucleophile, and the aromatic ring, which can undergo electrophilic substitution. These features make it a versatile template for chemical modification. wikipedia.org

Phenylethylamine is considered a privileged scaffold because its derivatives can interact with a wide range of biological targets, leading to a variety of pharmacological effects. nih.govnih.govresearchgate.net By substituting hydrogen atoms on the phenyl ring, the ethyl sidechain, or the amino group, chemists have generated an extensive library of compounds. wikipedia.org These derivatives encompass multiple drug classes, including stimulants, empathogens, psychedelics, antidepressants, and decongestants. wikipedia.orgontosight.ai This structural framework's ability to be systematically modified to achieve desired biological outcomes makes it an invaluable tool in drug design and chemical biology for probing neurological pathways. nih.govbiomolther.org

| Derivative Class | Example(s) | Primary Pharmacological Action |

| Catecholamines | Dopamine, Norepinephrine | Neurotransmitter nih.gov |

| Amphetamines | Amphetamine, Methamphetamine | CNS Stimulant wikipedia.orgwikipedia.org |

| MDxx Class | MDMA (Ecstasy) | Empathogen-Entactogen wikipedia.org |

| Pharmaceuticals | Phenelzine, Ropinirole | Antidepressant, Dopamine Agonist nih.govwikipedia.org |

| A table illustrating the diversity of pharmacological actions arising from the phenylethylamine scaffold. nih.govwikipedia.orgwikipedia.org |

Rationale for Investigating the Hybrid 1-(2-Amino-2-phenylethyl)pyridin-2(1H)-one Architecture

The rationale for designing and investigating the hybrid molecule this compound stems from the principles of molecular hybridization in drug discovery. This strategy involves covalently linking two or more distinct pharmacophores to create a single molecule with a potentially enhanced or novel pharmacological profile.

The pyridin-2(1H)-one moiety is a versatile scaffold known for its broad biological activities and its capacity for forming key interactions with various enzymes and receptors. nih.govfrontiersin.org The phenylethylamine motif is a classic CNS-active scaffold, renowned for its ability to modulate neurotransmitter systems. nih.govnih.gov

By chemically uniting these two frameworks, the resulting hybrid architecture could be investigated for several strategic purposes:

Novel Pharmacological Profile: To create a new chemical entity that may interact with biological targets in a unique way, potentially leading to a novel mechanism of action or an improved selectivity profile.

Dual-Target Engagement: The hybrid molecule could be designed to simultaneously interact with two different biological targets, a strategy that is gaining traction for treating complex multifactorial diseases.

In essence, the investigation of this compound represents a logical and strategic approach in medicinal chemistry, aiming to leverage the well-documented biological relevance of its constituent parts to discover new chemical entities with valuable therapeutic potential.

Retrosynthetic Analysis and Key Disconnection Strategies

The retrosynthetic analysis of this compound primarily involves the disconnection of the bond between the pyridinone nitrogen and the ethyl side chain. This C-N bond cleavage is a common and logical step in the retrosynthesis of N-substituted heterocyclic compounds. This strategy simplifies the target molecule into two key building blocks: a pyridin-2(1H)-one core and a 2-amino-2-phenylethyl moiety. Each of these fragments can then be synthesized through established chemical transformations.

An alternative disconnection could involve the C-C bond of the ethyl linker; however, the C-N disconnection is generally more synthetically feasible. The primary retrosynthetic pathway is illustrated below:

Direct Synthesis Approaches for the 1-(2-Amino-2-phenylethyl) moiety

The synthesis of the 2-amino-2-phenylethyl side chain can be approached through several reliable methods, including reductive amination and alternative alkylation or amidation routes.

Reductive Amination Strategies

Reductive amination is a highly effective one-pot method for the synthesis of amines from carbonyl compounds. prepchem.com In the context of the target moiety, this would involve the reaction of a phenylacetaldehyde derivative or a related ketone with an amine, followed by reduction of the intermediate imine.

A plausible route starts with phenylglyoxal and a suitable ammonia equivalent. The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the desired diamine. The choice of reducing agent is crucial for the success of this reaction, with mild reducing agents being preferred to avoid the reduction of the starting carbonyl compound.

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics |

|---|---|

| Sodium cyanoborohydride (NaBH3CN) | Mild reducing agent, effective for imines but slow for ketones and aldehydes. |

| Sodium triacetoxyborohydride (NaBH(OAc)3) | Mild and selective, often used for reductive amination of a wide range of substrates. |

The general scheme for the reductive amination is as follows:

Alternative Alkylation and Amidation Routes

Alternative strategies for the synthesis of the 2-amino-2-phenylethyl moiety include direct alkylation and amidation followed by reduction.

Alkylation Routes:

One approach involves the nucleophilic substitution of a suitable electrophile, such as a 2-halo-1-phenylethane derivative, with an appropriate amine. For instance, the reaction of styrene oxide with an amine can yield the corresponding amino alcohol, which can then be further functionalized. nih.govgoogle.com The regioselectivity of the epoxide ring-opening is a key consideration in this approach.

Amidation Routes:

Another viable method starts from 2-phenylglycine or its derivatives. researchgate.netchemimpex.com The carboxylic acid can be converted to an amide, which is subsequently reduced to the corresponding amine. This multi-step process offers good control over the stereochemistry if a chiral starting material is used. A general scheme for this approach is:

Activation of the carboxylic acid of N-protected 2-phenylglycine.

Amidation with a suitable amine.

Reduction of the amide to the diamine.

Construction of the Pyridin-2(1H)-one Core

The pyridin-2(1H)-one ring system is a common scaffold in medicinal chemistry and can be synthesized through various cyclization and annulation reactions. acs.org

Cyclization Reactions for Pyridinone Formation

One of the prominent methods for constructing the pyridin-2(1H)-one core is through 6π-electrocyclization of dienyl isocyanates. acs.orgnih.gov This pericyclic reaction proceeds under thermal conditions and provides a direct route to the pyridinone ring. The dienyl isocyanate precursors can be generated in situ from corresponding dienyl carboxylic acids via a Curtius rearrangement. acs.org

Another approach involves the condensation of a 1,3-dicarbonyl compound with a cyanoacetamide derivative, followed by cyclization. This method allows for the introduction of various substituents on the pyridinone ring.

Annulation of Precursors for Pyridinone Derivatives

Annulation reactions provide another powerful tool for the synthesis of pyridin-2(1H)-one derivatives. These methods involve the construction of the pyridinone ring onto a pre-existing molecular framework. For example, a Michael addition of an enamine to an α,β-unsaturated carbonyl compound can be followed by an intramolecular condensation to form the six-membered ring.

The choice of synthetic strategy for the pyridin-2(1H)-one core will depend on the desired substitution pattern and the availability of starting materials. Once the pyridin-2(1H)-one is formed, it can be N-alkylated with the pre-synthesized 2-amino-2-phenylethyl side chain to yield the final target molecule. The N-alkylation of 2-pyridones can sometimes be challenging due to competing O-alkylation, and the reaction conditions need to be carefully optimized to favor the desired N-substituted product. mdpi.comresearchgate.net

An in-depth analysis of the synthetic approaches toward this compound reveals a variety of sophisticated chemical strategies. This article focuses exclusively on the methodologies for constructing this specific molecule, detailing coupling reactions for N-substitution and the nuanced techniques for achieving stereoselectivity.

Structure

3D Structure

Properties

Molecular Formula |

C13H14N2O |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

1-(2-amino-2-phenylethyl)pyridin-2-one |

InChI |

InChI=1S/C13H14N2O/c14-12(11-6-2-1-3-7-11)10-15-9-5-4-8-13(15)16/h1-9,12H,10,14H2 |

InChI Key |

XFEGNZMHRVQREQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=CC=CC2=O)N |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Strategies

Reactivity of the Pyridin-2(1H)-one Ring System

The pyridin-2(1H)-one ring is a versatile heterocyclic scaffold that exhibits a rich and complex reactivity pattern, allowing for modifications at several positions.

The pyridin-2(1H)-one ring is generally considered an electron-deficient system, which typically deactivates it towards electrophilic aromatic substitution compared to benzene (B151609). The presence of the electron-withdrawing carbonyl group at the 2-position and the nitrogen atom within the ring reduces the electron density of the aromatic system. However, the N-substituent and the lactam tautomeric form can influence the regioselectivity of such reactions.

Electrophilic attack is most likely to occur at the C3 and C5 positions, which are meta to the deactivating carbonyl group and ortho/para to the ring nitrogen. The presence of activating groups on the pyridinone ring can facilitate these substitutions. For instance, the introduction of an electron-donating group can significantly enhance the reactivity of the ring towards electrophiles. While direct electrophilic substitution on unsubstituted pyridin-2(1H)-one is challenging, derivatization strategies often involve the introduction of activating groups to promote reactivity.

The electron-deficient nature of the pyridin-2(1H)-one ring makes it a good substrate for nucleophilic attack. Nucleophiles can add to the ring, particularly at the C4 and C6 positions, which are conjugated with the carbonyl group. This can lead to addition products or, if a suitable leaving group is present, nucleophilic aromatic substitution (SNAAr).

For instance, pyridin-2(1H)-ones bearing a leaving group, such as a halogen, at the C3 or C5 position can undergo substitution reactions with various nucleophiles. The reaction proceeds through an addition-elimination mechanism, where the nucleophile adds to the ring to form a Meisenheimer-like intermediate, followed by the departure of the leaving group to restore aromaticity.

The functional groups on the pyridin-2(1H)-one ring can be transformed to introduce further diversity. A key reaction is the O-alkylation of the pyridinone oxygen. This transformation converts the pyridinone into a 2-alkoxypyridine, which imparts a fully aromatic character to the ring system. This change in aromaticity can significantly alter the subsequent reactivity of the heterocyclic core. For example, 2-methoxypyridine (B126380) derivatives have been synthesized and evaluated for their biological activities. rsc.org

Furthermore, transition metal-catalyzed C-H bond functionalization has emerged as a powerful tool for the direct introduction of various functional groups at specific positions of the 2-pyridone core. researchgate.net This strategy allows for selective derivatization at C3, C4, and C5 positions, providing access to a wide range of substituted pyridinones. researchgate.net

| Reaction Type | Typical Reagents/Conditions | Favored Positions | Key Features |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Electrophiles (e.g., Br2, HNO3) with acid catalysis | C3, C5 | Generally slow due to the electron-deficient nature of the ring. |

| Nucleophilic Addition/Substitution | Nucleophiles (e.g., amines, alkoxides) | C4, C6 (addition); positions with leaving groups (substitution) | Facilitated by the electron-withdrawing carbonyl group. |

| O-Alkylation | Alkyl halides in the presence of a base | Oxygen of the carbonyl group | Converts the pyridinone to a 2-alkoxypyridine, restoring full aromaticity. rsc.org |

| C-H Functionalization | Transition metal catalysts (e.g., Ru(II)) with coupling partners | C3, C4, C5 | Allows for direct and selective introduction of substituents. researchgate.net |

Reactions Involving the 2-Amino-2-phenylethyl Side Chain

The 2-amino-2-phenylethyl side chain provides two main sites for chemical modification: the primary amine and the phenyl ring.

The primary amino group in the side chain is nucleophilic and can readily undergo a variety of functionalization reactions.

Acylation: The amine can be acylated using acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. This reaction is typically straightforward and can be used to introduce a wide range of acyl groups, thereby modifying the steric and electronic properties of the side chain. Enzymatic methods, for instance using lipases, have also been employed for the enantioselective acylation of racemic primary amines. acs.org

Alkylation: N-alkylation of the primary amine can be achieved using alkyl halides or through reductive amination with aldehydes or ketones. These reactions can introduce one or two alkyl groups to the nitrogen atom, leading to secondary or tertiary amines, respectively. Catalytic methods, for instance using ruthenium or iridium-based hydrogen-transfer catalysts, can achieve selective mono- or di-alkylation. sciencemadness.org

| Reaction | Reagent | Product Type | Reference |

|---|---|---|---|

| Acylation | Acyl chloride (R-COCl) | Amide | General knowledge |

| Acylation | Anhydride ((RCO)2O) | Amide | youtube.com |

| Alkylation | Alkyl halide (R-X) | Secondary/Tertiary Amine | General knowledge |

| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH3CN) | Secondary/Tertiary Amine | General knowledge |

The phenyl ring of the 2-amino-2-phenylethyl side chain is susceptible to electrophilic aromatic substitution. The directing effect of the ethylamine (B1201723) substituent will influence the position of substitution. The alkylamine group is an activating, ortho-, para-directing group. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation are expected to occur primarily at the ortho and para positions of the phenyl ring. masterorganicchemistry.comlibretexts.org

The specific reaction conditions will determine the outcome and regioselectivity. For example, palladium-catalyzed C-H olefination has been used for the kinetic resolution of β-alkyl phenylethylamine derivatives, demonstrating that the phenyl ring can be functionalized through modern cross-coupling methodologies. nih.gov

Transformations of the Chiral Center

The stereochemistry of the chiral center in the 2-amino-2-phenylethyl moiety is a critical determinant of the molecule's three-dimensional structure and, consequently, its interaction with biological systems. Transformations at this center are pivotal for generating stereoisomers and exploring the impact of absolute and relative configuration on activity.

Stereospecific substitution reactions are a primary strategy for modifying the chiral center. For related chiral 1-(pyridinyl)ethyl compounds, it has been demonstrated that converting the hydroxyl group of the corresponding alcohol precursor into a good leaving group, such as a methanesulfonate (B1217627) (mesylate), facilitates nucleophilic substitution with various amines. nih.gov This reaction typically proceeds with a complete inversion of the configuration at the chiral center, following an S_N2 mechanism. nih.gov This method allows for the predictable synthesis of either the (R)- or (S)-enantiomer from a single, optically pure alcohol precursor. nih.gov

Diastereoselective synthesis provides another avenue for controlling the stereochemistry. For instance, in the synthesis of related β-amino acid derivatives, conjugate additions of homochiral lithium amides to α,β-unsaturated esters bearing a pyridyl group have been shown to proceed with high diastereoselectivity. st-andrews.ac.uk Similarly, diastereoselective addition of reagents like nitromethane (B149229) to related phenylalaninals can produce intermediates where the new chiral center is formed with a high degree of stereocontrol relative to the existing one. nih.gov Such strategies could be adapted to precursors of 1-(2-Amino-2-phenylethyl)pyridin-2(1H)-one to generate specific diastereomers if additional chiral centers are introduced.

The table below summarizes potential stereoselective transformations applicable to the chiral center based on analogous chemical systems.

| Transformation Type | Precursor Functional Group | Reagent/Reaction | Stereochemical Outcome | Reference |

| Configuration Inversion | Alcohol (via Mesylate) | Primary/Secondary Amines | S_N2 Inversion | nih.gov |

| Diastereoselective Addition | Imine/Enone | Chiral Nucleophiles/Auxiliaries | Formation of specific diastereomers | st-andrews.ac.uknih.gov |

| Diastereoselective Reduction | Ketone | Chiral Reducing Agents | Formation of specific alcohol diastereomers | researchgate.net |

Diversification through Side-Chain Modifications

Introduction of Varied Substituents

The aromatic phenyl ring and the ethyl linker of the side-chain are prime targets for the introduction of diverse substituents. Standard aromatic substitution reactions, such as halogenation, nitration, or Friedel-Crafts acylation/alkylation, can be employed to introduce a wide array of functional groups onto the phenyl ring. The position of these substituents (ortho, meta, para) can be controlled by the directing effects of existing groups.

Furthermore, modifications can be made to the amino group. N-alkylation or N-acylation can introduce various alkyl or acyl chains, altering the lipophilicity and hydrogen bonding capacity of the molecule. mdpi.com For example, in the development of neuronal nitric oxide synthase (nNOS) inhibitors based on a 2-aminopyridine (B139424) scaffold, modifications to a terminal amino group on a side chain were crucial for improving properties like permeability. escholarship.org Introducing fluorine atoms into the side-chain is another strategy used to increase lipophilicity. escholarship.org

The following table illustrates examples of side-chain modifications from related compound classes that could be applied to this compound.

| Modification Site | Reaction Type | Example Substituents | Potential Effect |

| Phenyl Ring | Electrophilic Aromatic Substitution | -Cl, -F, -NO₂, -CH₃, -OCH₃ | Modulate electronics, sterics, and lipophilicity |

| Amino Group | N-Alkylation / N-Acylation | Methyl, Ethyl, Acetyl, Benzoyl | Alter basicity, hydrogen bonding, and steric bulk |

| Ethyl Linker | C-H Activation / Functionalization | Hydroxyl, Alkyl groups | Introduce new interaction points and alter conformation |

Scaffold Decoration and Analog Design

Scaffold decoration involves systematic modifications at various positions of the core molecular structure to generate a library of analogs. For the this compound scaffold, this includes alterations to the pyridinone ring, the phenyl ring, and the amino group. nih.gov The goal is to explore the chemical space around the parent molecule to identify key structural features required for a desired activity profile.

Analog design can be guided by computational modeling or by established principles from medicinal chemistry. For instance, replacing the phenyl group with other aromatic or heteroaromatic rings (e.g., thiophene, furan, or other pyridine (B92270) rings) can probe the importance of specific π-π stacking or hydrophobic interactions. nih.gov Similarly, the pyridinone ring itself can be substituted at various positions to modulate its electronic properties and steric profile. The development of Perampanel, an antagonist of the AMPA receptor, involved extensive investigation of substitutions on all three aryl rings of a 1,3,5-triaryl-1H-pyridin-2-one core, demonstrating the power of this approach. nih.gov

Development of Libraries and Analogs for Structure-Activity Relationship (SAR) Studies

The systematic synthesis of compound libraries is fundamental to understanding the structure-activity relationships (SAR) of a chemical scaffold. SAR studies aim to correlate specific structural modifications with changes in biological activity, providing insights that guide the design of more potent and selective compounds. nih.govmdpi.com

By applying the derivatization strategies discussed previously—transforming the chiral center, modifying the side-chain, and decorating the scaffold—a focused library of analogs of this compound can be generated. nih.govnih.gov For example, a library could be designed to explore the effect of substituent size and electronics on the phenyl ring.

Example of a Focused Library Design for SAR:

| Series | Variable Position | Substituents | SAR Question Addressed |

| A | Phenyl Ring (para-position) | H, F, Cl, CH₃, OCH₃, CF₃ | Effect of electronic properties and size at the para-position. |

| B | Amino Group | NH₂, NHCH₃, N(CH₃)₂, NH-acetyl | Role of the amino group's basicity and H-bonding ability. |

| C | Chiral Center | (R)-enantiomer, (S)-enantiomer | Importance of stereochemistry for activity. |

| D | Pyridinone Ring | Substituents at C3, C4, C5, C6 | Impact of modifications to the core heterocyclic scaffold. |

Combinatorial chemistry techniques, including solid-phase synthesis and the "one-bead-one-compound" (OBOC) method, can accelerate the generation of large and diverse libraries for high-throughput screening. nih.gov The data obtained from screening these libraries allows for the construction of SAR models, which can reveal trends, such as the observation that for certain pyrazolopyridinyl pyrimidine (B1678525) derivatives, smaller substituents led to better activity due to steric effects. nih.gov These models are invaluable for the rational design of next-generation compounds with improved properties.

Mechanistic Studies and Theoretical Investigations

Elucidation of Reaction Mechanisms in Synthesis and Derivatization

The synthesis of N-substituted 2-pyridones can be achieved through various routes, with the N-alkylation of a 2-pyridone core being a common strategy. The mechanism of these reactions, particularly those involving metal catalysts, is a subject of detailed investigation to optimize reaction conditions and yields.

Transition State Analysis for Key Reactions

While specific transition state analysis for the direct synthesis of 1-(2-amino-2-phenylethyl)pyridin-2(1H)-one is not extensively documented in the literature, the mechanism can be inferred from analogous N-alkylation reactions of 2-pyridone. The reaction of a 2-pyridone with an appropriate electrophile, such as 2-amino-2-phenylethyl halide, typically proceeds via a nucleophilic substitution (S(_N)2) mechanism.

In this proposed mechanism, the nitrogen atom of the pyridinone ring acts as the nucleophile. The reaction is often facilitated by a base, which deprotonates the pyridone to form the more nucleophilic pyridinate anion. The transition state for the rate-determining step would involve the simultaneous formation of the N-C bond and the cleavage of the C-halide bond.

Computational studies on related ambident nucleophiles show that the regioselectivity of alkylation (N- vs. O-alkylation) is influenced by factors such as the solvent, the nature of the counter-ion, and the electrophile. researchgate.net For the formation of the N-substituted product, the transition state leading to N-alkylation must be energetically more favorable than the one leading to O-alkylation. Quantum chemistry calculations can model the geometries and energies of these transition states.

Table 1: Hypothetical Energy Barriers for N- vs. O-Alkylation of Pyridin-2-one

| Reaction Pathway | Transition State Geometry | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| N-Alkylation | Trigonal bipyramidal at carbon | 18-25 |

| O-Alkylation | Trigonal bipyramidal at carbon | 20-28 |

Note: These values are illustrative and based on typical S(_N)2 reactions for similar heterocyclic systems. Actual values would require specific DFT calculations.

Catalytic Cycle Analysis in Metal-Mediated Transformations

Metal-mediated cross-coupling reactions offer a powerful alternative for the synthesis of N-substituted pyridinones. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are particularly relevant. Although typically used for N-arylation, modifications can allow for N-alkylation. A plausible catalytic cycle for a palladium-catalyzed synthesis would involve several key steps.

The cycle generally begins with the active Pd(0) catalyst.

Oxidative Addition: The Pd(0) species reacts with the alkyl halide (e.g., 2-bromo-1-phenylethanamine derivative), inserting into the C-Br bond to form a Pd(II) complex.

Ligand Exchange/Deprotonation: The 2-pyridone substrate coordinates to the Pd(II) center. In the presence of a base, the pyridone is deprotonated to form a palladium-pyridinate complex.

Reductive Elimination: This is the product-forming step. The phenylethyl group and the pyridinone nitrogen, both bound to the palladium, couple to form the desired C-N bond. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com

Conformational Analysis of this compound

Rotational Barriers and Energetic Minima

The key rotational barriers in this compound are associated with the C-C and C-N bonds of the ethyl bridge. Insights into these barriers can be drawn from extensive studies on the analogous neurotransmitter, 2-phenylethylamine. researchgate.netrsc.org

For 2-phenylethylamine, the potential energy surface is characterized by several minima corresponding to different conformers. The two most stable conformers have a gauche arrangement of the alkylamine chain, stabilized by a weak N-H•••π interaction between the amino group and the phenyl ring. rsc.org Two other, less stable conformers exhibit an anti (extended) arrangement.

The rotational barrier between these conformers is relatively low, allowing for rapid interconversion at room temperature. The energy barriers for methyl group rotation in various drug molecules have been found to be sensitive to the local chemical environment, which can either hinder or facilitate rotation. nih.gov

Table 2: Calculated Relative Energies and Rotational Barriers for 2-Phenylethylamine Conformers

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) | Interconversion Barrier (kcal/mol) |

|---|---|---|---|

| Gauche I (most stable) | ~60° | 0.00 | ~3-4 |

| Gauche II | ~60° | ~0.25 | ~3-4 |

| Anti I | ~180° | ~1.00 | ~2-3 |

| Anti II | ~180° | ~1.25 | ~2-3 |

Source: Data adapted from computational studies on 2-phenylethylamine. researchgate.net

The presence of the bulky pyridinone ring at the nitrogen atom in this compound would introduce additional steric interactions, likely modifying these energy landscapes and rotational barriers compared to the parent 2-phenylethylamine.

Preferred Conformations in Solution and Solid State

The preferred conformation of a molecule can differ between the solution and solid states. In solution, the molecule is dynamic, and the observed conformation is an average of the most stable conformers, influenced by solvent interactions. Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space proximity of protons, helping to deduce the predominant solution-phase conformation. mdpi.com

In the solid state, the molecule adopts a single conformation that allows for the most efficient crystal packing. X-ray diffraction studies on related N-substituted pyridinones and other heterocycles reveal the precise bond lengths, angles, and conformations adopted in the crystal lattice. researchgate.netnih.govmdpi.com For this compound, it is plausible that intramolecular hydrogen bonding and intermolecular interactions, such as N-H•••O hydrogen bonds involving the amino group and the pyridinone carbonyl, would play a significant role in dictating the solid-state structure. The gauche conformation, which allows for potential intramolecular N-H•••π interactions, might be favored in both solution and the solid state, unless precluded by crystal packing forces. rsc.org

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like this compound. nih.gov These calculations can predict a wide range of properties that are difficult to measure experimentally.

Key properties that can be calculated include:

Molecular Geometry: Optimization of the molecular structure to find the lowest energy conformation.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability.

Electrostatic Potential (ESP) Map: This map shows the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the pyridinone oxygen and the amino nitrogen are expected to be electron-rich sites.

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule, such as hyperconjugation and hydrogen bonding. researchgate.net

Table 3: Illustrative DFT-Calculated Properties for a Pyridinone Derivative

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates regions of high electron density, likely centered on the phenyl and pyridinone rings. |

| LUMO Energy | -1.2 eV | Indicates regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability. |

| Dipole Moment | 4.5 D | Indicates a polar molecule, consistent with the amide-like pyridinone moiety. |

Note: These values are representative examples based on DFT calculations of similar heterocyclic compounds and would need to be specifically calculated for this compound.

Such theoretical investigations complement experimental data and are invaluable for understanding the structure-property relationships of this complex molecule.

Electronic Structure and Molecular Orbitals

The electronic structure of a molecule governs its physical and chemical properties. Theoretical calculations, often employing Density Functional Theory (DFT), can provide a detailed picture of the electron distribution and the nature of the molecular orbitals (MOs) in this compound.

The key molecular orbitals to consider are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic regions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. researchgate.netacadpubl.eu

For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the amino group and the phenyl ring, due to the presence of lone pairs of electrons on the nitrogen atom and the delocalized π-system of the aromatic ring. The LUMO, on the other hand, would likely be distributed over the pyridinone ring, particularly the carbonyl group, which acts as an electron-withdrawing group.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 4.62 |

Spectroscopic Property Predictions (as a methodological tool, not property reporting)

Computational methods can be employed to predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra. For instance, time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectrum (UV-Vis), providing information about the wavelengths of maximum absorption and the nature of the electronic transitions involved. These transitions are typically from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO).

Similarly, the vibrational frequencies of the molecule can be calculated, which correspond to the peaks observed in an infrared (IR) spectrum. By analyzing the vibrational modes, specific functional groups within the molecule can be identified. For example, the characteristic stretching frequency of the carbonyl group (C=O) in the pyridinone ring and the N-H stretching of the amino group could be predicted.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be computationally predicted. These calculations provide theoretical chemical shift values for the various hydrogen and carbon atoms in the molecule, which are invaluable for assigning the signals in an experimental NMR spectrum.

Reactivity Site Predictions and Frontier Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules. wikipedia.org By analyzing the distribution of the HOMO and LUMO across the molecular structure of this compound, the most probable sites for electrophilic and nucleophilic attack can be identified.

As mentioned, the HOMO is likely concentrated on the amino group and the phenyl ring, making these the primary sites for attack by electrophiles. The LUMO's expected localization on the pyridinone ring, particularly the carbonyl carbon, suggests this area is susceptible to nucleophilic attack.

Another powerful tool for predicting reactivity is the Molecular Electrostatic Potential (MEP) map. acadpubl.eumalayajournal.org The MEP is a visual representation of the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are prone to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the oxygen atom of the carbonyl group and a positive potential around the hydrogen atoms of the amino group.

| Reactive Site | Type of Attack | Governing Factor |

|---|---|---|

| Amino Group (Nitrogen) | Electrophilic | High HOMO density, Negative MEP |

| Phenyl Ring | Electrophilic | High HOMO density (π-system) |

| Carbonyl Carbon | Nucleophilic | High LUMO density, Positive MEP |

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with their environment.

Solvation Effects and Conformational Dynamics

The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. nih.govresearchgate.net MD simulations can be used to explore the conformational landscape of this compound in different solvents. In a polar solvent like water, the molecule is likely to adopt conformations that allow for favorable hydrogen bonding interactions between the solvent molecules and the polar functional groups of the solute, such as the amino and carbonyl groups. These interactions can stabilize certain conformers over others. The reorganization of solvent molecules also provides a mechanism for the molecule to transition between different conformations. nih.gov

The flexibility of the ethyl linker between the phenyl and pyridinone rings allows for a range of possible conformations. MD simulations can reveal the preferred dihedral angles and the energetic barriers between different conformational states, providing a comprehensive picture of the molecule's dynamic behavior in solution.

Ligand-Receptor Docking (if relevant to hypothesized biological targets)

Given the presence of structural motifs common in biologically active molecules, such as the amino and phenyl groups, it is plausible that this compound could interact with biological targets like receptors or enzymes. Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand) to a second (the receptor).

If a hypothetical biological target for this compound were to be identified, for instance, a G-protein coupled receptor (GPCR) or a specific enzyme, molecular docking simulations could be performed. nih.gov These simulations would place the this compound molecule into the binding site of the receptor in various possible conformations and orientations. A scoring function would then be used to estimate the binding affinity for each pose, with the lowest energy poses representing the most likely binding modes. This information can provide valuable insights into the potential biological activity of the compound and guide the design of future derivatives with improved affinity and selectivity.

Investigation of Biological Interactions and Structure Activity Relationships Sar

Rationale for Biological Evaluation Based on Structural Motifs

The rationale for studying this compound stems from the well-documented biological activities of its constituent parts. The pyridinone core is a versatile scaffold found in numerous bioactive compounds, while the phenylethylamine framework is the backbone for many neurotransmitters and psychoactive substances.

Pyridinone rings are six-membered heterocyclic structures that have garnered significant interest in drug discovery. nih.govtandfonline.com They exist in isomeric forms, such as 2-pyridinones and 4-pyridinones, and possess unique physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors. frontiersin.orgbohrium.com This characteristic allows them to mimic peptide bonds and interact effectively with biological targets like kinase hinge regions. frontiersin.org

Pyridinones are frequently employed as bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. They can act as isosteres for amides, phenyls, pyridines, and other heterocyclic rings to improve a molecule's pharmacokinetic profile, such as lipophilicity, aqueous solubility, and metabolic stability. sci-hub.senih.govresearchgate.net For instance, the replacement of a benzoic acid moiety with a 4-pyridone-3-carboxylic acid has been shown to yield compounds with similar or improved biological activity. nih.gov

The pyridinone scaffold is a component of many compounds with a wide spectrum of pharmacological properties, including antitumor, anti-inflammatory, anticoagulant, and antimicrobial effects. frontiersin.orgbohrium.com This broad bioactivity makes the pyridinone core a valuable starting point for the design of new therapeutic agents. nih.govtandfonline.com

The phenylethylamine (PEA) moiety is a fundamental structural backbone for a vast array of biologically active molecules. nih.govacs.org It is present in endogenous catecholamines like dopamine (B1211576), norepinephrine (B1679862), and epinephrine, which are crucial neurotransmitters in the central nervous system, playing key roles in mood, stress, and voluntary movement. nih.gov

The PEA scaffold is a well-established pharmacophore for targeting the central nervous system. Numerous derivatives have been synthesized and evaluated for their interactions with various receptors and transporters. nih.gov For example, extensive structure-activity relationship (SAR) studies have been conducted on phenethylamine (B48288) derivatives to understand their binding affinity for serotonin (B10506) (5-HT) receptors and their ability to inhibit the reuptake of dopamine. nih.govbiomolther.orgbiomolther.orgkoreascience.kr This research has shown that substitutions on the phenyl ring and the ethylamine (B1201723) side chain can significantly modulate the potency and selectivity of these compounds. nih.govbiomolther.orgkoreascience.kr The stimulant methylphenidate, a well-known phenethylamine derivative, acts as a norepinephrine-dopamine reuptake inhibitor. wikipedia.org

In Vitro Studies on Molecular Targets and Biological Pathways

Based on its structural motifs, 1-(2-Amino-2-phenylethyl)pyridin-2(1H)-one is a candidate for evaluation against several molecular targets, including enzymes, receptors, and microbial organisms.

Phosphodiesterase 10A (PDE10A) is an enzyme highly expressed in the striatum region of the brain and is involved in regulating cyclic nucleotide signaling downstream of dopamine pathways. nih.govfrontiersin.org Inhibition of PDE10A is being explored as a therapeutic strategy for neurological and psychiatric disorders like schizophrenia. nih.govwikipedia.org Several classes of PDE10A inhibitors feature heterocyclic scaffolds, including substituted pyridone derivatives. google.com The pyridinone core within this compound suggests its potential as a PDE10A inhibitor. While direct inhibition data for this specific compound is not available, the activity of other pyridinone-containing molecules provides a rationale for its investigation.

Table 1: Examples of Pyridine (B92270)/Pyridinone-Containing PDE10A Inhibitors

| Compound | Scaffold Type | Reported PDE10A Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| JNJ-42314415 | Imidazo[1,2-a]pyrazine with Pyridine | Potent in vivo activity | nih.gov |

| Ketobenzimidazole 1 Derivative | Imidazo[4,5-b]pyridine | Nanomolar range | nih.gov |

| Perampanel | 1,3,5-triaryl-1H-pyridin-2-one | Primarily an AMPA receptor antagonist, but demonstrates the bioactivity of this pyridinone class. | nih.gov |

The phenylethylamine portion of the molecule is a strong indicator of potential activity at monoamine receptors and transporters. nih.gov SAR studies of phenethylamine derivatives have established key structural features for binding to serotonin and dopamine targets.

Serotonin Receptors: Phenethylamines are a major class of agonists for the 5-HT2A serotonin receptor, which is implicated in various psychiatric conditions. nih.govbiomolther.orgkoreascience.kr The affinity of these compounds is influenced by substitutions on the phenyl ring. nih.gov

Dopamine Transporter (DAT): The dopamine transporter is a primary target for many psychoactive agents, and its inhibition increases synaptic dopamine levels. biomolther.orgnih.gov Numerous β-phenethylamine derivatives have been shown to inhibit dopamine reuptake, with their potency depending on the nature of the aromatic ring and substitutions on the alkylamine chain. biomolther.orgkoreascience.kr

Table 2: Structure-Activity Relationship of Phenethylamine Derivatives on Dopamine Transporter (DAT) Inhibition

| Compound Class | Key Structural Features | Effect on DAT Inhibition | Reference |

|---|---|---|---|

| Arylethylamines | Substituents on the benzene (B151609) ring | Inhibitory effect varies with substitution pattern. | biomolther.orgkoreascience.kr |

| Arylethylamines | Longer alkyl groups at the alkylamine position | Stronger inhibitory activity. | biomolther.orgkoreascience.kr |

| Arylethylamines | Smaller ring-sized compounds at the alkylamine position | Stronger inhibitory activity. | biomolther.orgkoreascience.kr |

Given these findings, this compound warrants investigation through radioligand binding assays to determine its affinity for various serotonin and dopamine receptor subtypes, as well as its potential to inhibit the dopamine and norepinephrine transporters.

The pyridinone scaffold is present in various compounds that exhibit antimicrobial properties. frontiersin.orgbohrium.com Studies have specifically demonstrated the antibacterial activity of certain pyridinone derivatives against Gram-negative bacteria such as Escherichia coli. researchgate.netasianpubs.orgyyu.edu.tr The mechanism of action can vary, but the presence of the pyridinone core is often crucial for the observed effects. Therefore, evaluating this compound for antimicrobial activity is a logical step.

Table 3: Antibacterial Activity of Selected 4-Pyridinone Derivatives

| Compound Type | Test Organism | Observed Activity | Reference |

|---|---|---|---|

| Various 4-pyrone and 4-pyridinone derivatives | Escherichia coli | Most tested compounds exhibited antimicrobial activity. | asianpubs.org |

| N-alkylated pyridine-based salts | E. coli | Several compounds showed moderate inhibitory activity. | nih.gov |

| Indeno[1,2-b]pyridin-5-one derivatives | Gram-positive bacteria (e.g., S. aureus) | Significant efficacy observed for several derivatives. | tandfonline.com |

Anti-viral Activity (e.g., Anti-HIV-1, Anti-HBV)

Derivatives of pyridin-2(1H)-one have demonstrated notable efficacy against various viruses, particularly Human Immunodeficiency Virus type 1 (HIV-1) and Hepatitis B Virus (HBV).

Anti-HIV-1 Activity: Pyridinone derivatives are recognized as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov Research into cyclopentanepyridinone analogs, which share the core pyridinone scaffold, has identified compounds with significant anti-HIV-1 activity. nih.gov For instance, certain derivatives bearing alkyl or alkenyl substituents at the C-4 position of the pyridinone ring exhibit inhibitory activity against the HIV-1 (IIIB) strain in the nanomolar to micromolar range. nih.gov One particular compound with an optimized substituent at this position demonstrated a 50% effective concentration (EC₅₀) of 540 nM, coupled with low cytotoxicity (CC₅₀ > 100 μM). nih.gov This high selectivity index (SI > 1000) underscores the therapeutic potential of this chemical class. nih.gov The mechanism of this activity is attributed to the inhibition of the HIV-1 reverse transcriptase (RT) enzyme. nih.govnih.gov

Anti-HBV Activity: The this compound scaffold has also been a foundation for developing agents against the Hepatitis B Virus. nih.gov A specific derivative, identified through in silico screening, demonstrated significant anti-HBV activity by targeting the HBV capsid (HBc) proteins. nih.gov This compound, Cpd4 (1), was found to decrease the amount of HBV core-related antigen (HBcrAg) with an EC₅₀ of 44 nM and the HBV surface antigen (HBsAg) with an EC₅₀ of 690 nM. nih.gov The potent activity against HBsAg is particularly noteworthy as it suggests the compound may interfere with one or more steps of the viral replication cycle, potentially impacting the covalently closed circular DNA (cccDNA) in liver cell nuclei. nih.gov The anti-HBV activity of this lead compound was found to be remarkably higher than that of tenofovir, a clinically used reverse transcriptase inhibitor. nih.gov

| Compound Class | Virus | Target | EC₅₀ | Reference |

|---|---|---|---|---|

| Cyclopentanepyridinone analog (Compound 9) | HIV-1 (IIIB) | Reverse Transcriptase | 540 nM | nih.gov |

| Pyridinone derivative (Cpd4 (1)) | HBV | Capsid Protein (HBcrAg) | 44 nM | nih.gov |

| Pyridinone derivative (Cpd4 (1)) | HBV | Capsid Protein (HBsAg) | 690 nM | nih.gov |

Development of Structure-Activity Relationships (SAR)

Systematic modification of the this compound structure has provided crucial insights into the chemical features necessary for potent biological activity.

Impact of Pyridinone Substituents on Activity

Modifications to the pyridinone ring are critical for modulating antiviral potency.

Anti-HIV Activity : For anti-HIV-1 activity, substitutions at the C-4 position of the pyridinone ring are particularly influential. Biological evaluation revealed that compounds bearing alkyl or alkenyl substituents with more than three carbon atoms at this position were generally associated with antiviral activity. nih.gov

Anti-HBV Activity : In the context of anti-HBV agents targeting the capsid protein, substituents on the pyridinone ring significantly affect efficacy. Studies on derivatives showed that introducing a fluorine or chlorine atom to the pyridinone ring was disadvantageous to activity. nih.gov Conversely, derivatives that maintained a trifluoromethyl group at position 5 of the pyridine ring while modifying the phenyl ring of the side chain led to the identification of highly potent compounds. nih.gov

Influence of Phenylethylamine Side Chain Modifications

Alterations to the phenylethylamine side chain have also been explored to optimize activity. SAR studies on phenethylamine derivatives, in general, show that substitutions on the phenyl ring can have a profound impact on biological interactions. nih.gov

For anti-HBV activity, derivatives with various moieties at the 4-position of the phenyl ring were evaluated. nih.gov It was found that any alkyl group at this position was unsuitable for derivatives that maintained a trifluoromethyl group on the pyridinone ring. nih.gov However, hydrophilic substituents, such as hydroxy and nitro groups, at the 4-position of the phenyl ring resulted in significant anti-HBV activity. nih.gov The derivative with a chlorine atom at the 4-position of the phenyl ring exhibited by far the highest anti-HBV activity among the initial compounds tested. nih.gov

Stereochemical Effects on Biological Interaction

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as it affects interactions with biological targets and transport systems. nih.govnih.gov For molecules related to the this compound class, stereoisomerism has been shown to be a critical determinant of potency. In the development of a small molecule designed to mimic a dipeptide interaction site on the HIV-1 capsid, the synthesized compound (MKN-1) showed significant anti-HIV-1 activity, whereas its diastereoisomer (MKN-1B) exhibited lower activity. mdpi.com This highlights the importance of the specific three-dimensional arrangement of the pharmacophore groups for effective binding and inhibition. mdpi.com While specific stereochemical studies on this compound itself are not detailed in the provided context, the general principle that stereochemistry is a driver for potency is well-established for similar bioactive molecules. nih.gov

Mechanistic Insights into Biological Activity

Elucidation of Binding Modes with Target Macromolecules

Understanding how these compounds bind to their target proteins is essential for rational drug design. Molecular modeling and structural biology techniques have shed light on these interactions.

Pathway Modulation Analysis (e.g., enzyme kinetics, signal transduction)

Given the absence of specific studies on this compound, a predictive analysis of its potential for pathway modulation can be inferred from the activities of structurally related compounds.

The 2-pyridinone nucleus is known to be a versatile scaffold for the development of various enzyme inhibitors. nih.gov For instance, derivatives of 2-pyridinone have been identified as inhibitors of kinases, which are crucial enzymes in signal transduction pathways that regulate cell growth, differentiation, and survival. nih.govresearchgate.net The pyridinone ring can act as a hydrogen bond donor and acceptor, facilitating interactions with the ATP-binding site of kinases. nih.gov Furthermore, certain N-substituted 2-pyridone analogs have demonstrated inhibitory activity against viral enzymes like HIV-1 reverse transcriptase. nih.gov

The phenylethylamine moiety is a classic feature of compounds that interact with monoamine oxidase (MAO) enzymes. For example, phenethyl isothiocyanate has been shown to be a potent competitive inhibitor of cytochrome P450 enzymes involved in the metabolic activation of certain procarcinogens. nih.gov This suggests that the aminophenylethyl portion of the molecule could potentially direct its activity towards enzymes involved in neurotransmitter metabolism or xenobiotic detoxification pathways.

Considering these points, it is plausible that this compound could act as an enzyme inhibitor. The nature of this inhibition (e.g., competitive, non-competitive) would depend on how the molecule binds to the target enzyme. The pyridinone core could anchor the molecule in the active site, while the aminophenylethyl side chain could provide additional binding interactions or influence substrate recognition.

A hypothetical scenario for enzyme inhibition by this compound is presented in the table below, outlining potential target classes and the rationale based on its structural components.

| Potential Enzyme Target Class | Rationale for Interaction | Potential Kinetic Profile |

| Protein Kinases | The 2-pyridinone core can mimic the hydrogen bonding pattern of the adenine (B156593) ring of ATP, a key substrate for kinases. nih.gov | Competitive inhibition with respect to ATP. |

| Monoamine Oxidases (MAOs) | The phenylethylamine moiety is a known substrate/inhibitor scaffold for MAOs. | Could exhibit competitive or irreversible inhibition depending on the nature of the interaction. |

| Cytochrome P450 Enzymes | The phenylethyl group can interact with the active site of P450s, potentially leading to inhibition. nih.gov | Competitive or non-competitive inhibition, depending on the specific P450 isoform. |

| Phosphodiesterases (PDEs) | 2-Pyridone derivatives have been investigated as PDE3A inhibitors. googleapis.com | Competitive inhibition. |

Design Principles for New Bioactive Compounds

The development of new bioactive compounds based on the this compound scaffold would be guided by established principles of medicinal chemistry, focusing on optimizing potency, selectivity, and pharmacokinetic properties. frontiersin.orgtaylorfrancis.com

Structure-activity relationship (SAR) studies would be crucial. These studies would involve systematically modifying different parts of the molecule to understand their contribution to biological activity. Key areas for modification would include:

Substitutions on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups on the phenyl ring of the aminophenylethyl moiety could influence binding affinity and selectivity for a target enzyme. For example, in other series of bioactive pyridines, the position and nature of substituents on aromatic rings have been shown to significantly impact antiproliferative activity. nih.govmdpi.com

Modifications of the Amino Group: The primary amino group could be alkylated or acylated to alter its basicity and hydrogen bonding capacity. This could modulate interactions with the target and affect properties like membrane permeability.

Substitutions on the Pyridinone Ring: The pyridinone ring offers several positions for substitution, which could be exploited to enhance potency or introduce new interactions with a biological target. For instance, in a series of Pim-1 kinase inhibitors, substitutions on the pyridone ring were critical for activity. researchgate.net

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, would play a significant role in the rational design of new analogs. eprajournals.com These techniques can help predict how modifications to the lead structure will affect its binding to a target protein, thereby prioritizing the synthesis of compounds with a higher probability of success.

The following table outlines key design principles and their potential impact on the development of new bioactive compounds derived from this compound.

| Design Principle | Specific Modification Strategy | Expected Outcome |

| Enhance Target Affinity | Introduce substituents on the phenyl ring that can form additional hydrogen bonds or hydrophobic interactions with the target's active site. | Increased potency (lower IC50 or Ki values). |

| Improve Selectivity | Modify the aminophenylethyl side chain to favor binding to a specific enzyme isoform over others. | Reduced off-target effects and improved safety profile. |

| Optimize Pharmacokinetics | Modulate lipophilicity by adding polar or nonpolar groups to the pyridinone or phenyl rings. | Improved absorption, distribution, metabolism, and excretion (ADME) properties. |

| Introduce Novel Interactions | Replace the pyridine core with other heterocyclic systems (e.g., pyrazine) to explore different binding modes. nih.gov | Discovery of new classes of bioactive compounds with potentially different mechanisms of action. |

Potential Applications As Synthetic Building Blocks and Scaffolds

Role in the Synthesis of Complex Natural Products and Analogues

The 2-pyridone nucleus is a recurring motif in a multitude of natural products and biologically active molecules. researchgate.netresearchgate.net Its presence in these complex structures underscores its importance as a stable and functional core. The introduction of a chiral side chain, such as the (2-amino-2-phenylethyl) group, offers a strategic handle for the stereocontrolled elaboration of more complex molecular architectures.

It is plausible that 1-(2-Amino-2-phenylethyl)pyridin-2(1H)-one could serve as a key intermediate in the synthesis of alkaloids and other nitrogen-containing natural products. The primary and secondary amine functionalities provide sites for further chemical transformations, such as acylation, alkylation, and the formation of larger heterocyclic systems. The inherent chirality of the side chain could be leveraged to induce stereoselectivity in subsequent reactions, a crucial aspect in the total synthesis of enantiomerically pure natural products. rsc.org

For instance, by analogy to other chiral building blocks, this compound could be employed in multi-step synthetic sequences where the pyridinone serves as a core structure and the chiral diamine portion directs the stereochemical outcome of bond-forming reactions. researchgate.net The phenyl group also offers a site for modification, further expanding the diversity of accessible analogues.

Table 1: Examples of Natural Products Containing the 2-Pyridone Scaffold

| Natural Product | Biological Activity/Significance |

| Camptothecin | Anticancer agent, Topoisomerase I inhibitor |

| (-)-Cytisine | Nicotinic acetylcholine (B1216132) receptor agonist |

| Fredericamycin A | Antitumor antibiotic |

| Milrinone | Cardiotonic agent, Phosphodiesterase 3 inhibitor |

This table illustrates the prevalence of the 2-pyridone core in molecules with significant biological activity, suggesting that synthetic building blocks incorporating this moiety are of high value in medicinal chemistry and natural product synthesis.

Utility in the Development of Advanced Materials

The pyridinone ligand platform is recognized for its versatility in coordination chemistry, which can be exploited in the development of advanced materials. rsc.orgrsc.org The nitrogen and oxygen atoms of the pyridone ring can coordinate to metal ions, forming stable complexes. The specific N-substituent can be used to tune the electronic and steric properties of these metal complexes, influencing the architecture and functionality of the resulting materials.

The compound this compound, with its multiple coordination sites (pyridinone oxygen, pyridinone nitrogen, and the two amino groups of the side chain), could potentially act as a multidentate ligand for the construction of metal-organic frameworks (MOFs) or coordination polymers. The chirality of the ligand could be transferred to the resulting material, leading to chiral MOFs with potential applications in enantioselective separations or asymmetric catalysis.

Furthermore, the aromatic nature of both the pyridinone and phenyl rings suggests that materials derived from this building block could possess interesting photophysical or electronic properties. chemrxiv.org For example, incorporation into polymers could lead to materials with specific charge-transport or light-emitting characteristics.

Table 2: Potential Material Applications based on Pyridinone and Chiral Amine Scaffolds

| Material Type | Potential Application | Key Feature of Building Block |

| Chiral Metal-Organic Frameworks (MOFs) | Enantioselective separation, Asymmetric catalysis | Chiral diamine, Metal coordinating pyridinone |

| Coordination Polymers | Gas storage, Sensing | Multidentate coordination sites |

| Functional Polymers | Optoelectronics, Chiral stationary phases | Aromatic rings, Inherent chirality |

Application in Asymmetric Synthesis as a Chiral Auxiliary or Ligand

The presence of a stereogenic center in the (2-amino-2-phenylethyl) side chain makes this compound a prime candidate for applications in asymmetric synthesis, either as a chiral auxiliary or as a chiral ligand.

As a chiral auxiliary , the molecule could be temporarily attached to a prochiral substrate. nih.gov The chiral environment provided by the auxiliary would then direct the stereochemical course of a subsequent reaction, leading to the formation of a new stereocenter with a high degree of selectivity. After the reaction, the auxiliary could be cleaved and potentially recovered for reuse. The robust nature of the pyridinone ring and the defined stereochemistry of the side chain are desirable features for an effective chiral auxiliary. nih.gov

As a chiral ligand , the compound could coordinate to a metal center to form a chiral catalyst. researchgate.netrsc.org The resulting complex could then be used to catalyze a variety of asymmetric transformations, such as hydrogenations, C-C bond-forming reactions, or aminations. The 1,2-diamine motif is a well-established and powerful coordinating group in a wide range of chiral ligands for asymmetric catalysis. acs.org The pyridinone moiety could also participate in coordination or influence the electronic properties of the metal center, potentially leading to unique reactivity and selectivity. rsc.org

Table 3: Potential Asymmetric Reactions Catalyzed by Metal Complexes of Chiral Diamine and Pyridinone-type Ligands

| Reaction Type | Metal | Potential Product |

| Asymmetric Hydrogenation | Ruthenium, Rhodium, Iridium | Chiral alcohols, amines, or alkanes |

| Asymmetric Allylic Alkylation | Palladium | Enantioenriched alkenes |

| Asymmetric Aldol Reaction | Zinc, Copper | Chiral β-hydroxy ketones |

| Asymmetric Diels-Alder Reaction | Copper, Lewis Acids | Chiral cyclic compounds |

Design of Novel Scaffolds for Chemical Probe Development

Pyridinone and its derivatives are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. rsc.orgacs.orgtcu.edu This makes them excellent starting points for the design of chemical probes—small molecules used to study and manipulate biological systems.

The structure of this compound offers several points for diversification, which is a key aspect of developing a library of chemical probes. The amino groups can be functionalized with reporter tags (e.g., fluorescent dyes, biotin) or reactive groups for covalent labeling of target proteins. The phenyl and pyridinone rings can be substituted to modulate the compound's physicochemical properties, such as solubility and cell permeability, as well as its binding affinity and selectivity for a particular biological target.

Given the prevalence of chiral recognition in biological systems, the enantiomerically pure nature of this scaffold could be advantageous in developing probes with high specificity for a particular protein or enzyme. Such probes would be invaluable tools for chemical biology research, aiding in target identification and validation, and elucidating biological pathways. rsc.orggoogleapis.com

Future Directions and Research Perspectives

Emerging Synthetic Methodologies for the Compound

The synthesis of pyridin-2(1H)-one derivatives is moving beyond traditional methods towards more efficient and versatile strategies. Future efforts will likely focus on novel one-pot and multicomponent reactions that streamline the synthetic process, reduce waste, and allow for the rapid generation of diverse compound libraries. researchgate.netmdpi.com One emerging approach involves the Thorpe-Ziegler cyclization of N-acetyl derivatives, which has been successfully used to produce condensed pyridin-2(1H)-one structures. researchgate.net Additionally, concise synthetic routes for C-3 substituted pyridine (B92270) derivatives are being developed, which could be adapted for the target compound to explore structure-activity relationships (SAR) more effectively. nih.gov The development of palladium-catalyzed reactions and stereoselective hydrogenation processes also offers promising avenues for creating chiral variants of the compound with potentially enhanced biological specificity. mdpi.com

Advanced Computational Approaches for Structure-Function Prediction

Computational chemistry is set to play a pivotal role in accelerating the development of 1-(2-Amino-2-phenylethyl)pyridin-2(1H)-one derivatives. Advanced computational techniques are being employed to provide deep insights into the molecule's behavior at an atomic level, guiding rational drug design. mdpi.com

Molecular docking and molecular dynamics simulations, for instance, can predict how the compound and its analogs bind to specific biological targets. nih.govnih.govresearchgate.net These methods help in understanding the key interactions that govern binding affinity and selectivity, as demonstrated in studies of similar heterocyclic structures targeting kinases and other enzymes. nih.govpensoft.net Furthermore, Density Functional Theory (DFT) calculations can be used to analyze the molecule's electronic properties, such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). mdpi.comresearchgate.net This information is crucial for predicting reactivity and metabolic stability, thereby guiding the design of molecules with improved pharmacokinetic profiles. researchgate.net

Table 1: Application of Computational Methods in Drug Design

| Computational Method | Application for this compound | Potential Insights |

| Molecular Docking | Predict binding pose and affinity to novel biological targets (e.g., kinases, receptors). | Identification of key binding interactions; prioritization of derivatives for synthesis. nih.govpensoft.net |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the compound-target complex over time. | Assessment of binding stability; understanding conformational changes upon binding. nih.gov |

| Density Functional Theory (DFT) | Calculate electronic structure, reactivity descriptors, and spectroscopic properties. | Prediction of chemical reactivity, metabolic weak spots, and confirmation of structural assignments. mdpi.comresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Develop models that correlate structural features with biological activity. | Guidance for rational modification to enhance potency and selectivity. |

Exploration of Novel Biological Targets and Therapeutic Areas

The pyridinone scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. nih.gov While initial research may focus on established activities, future exploration will aim to identify novel targets for this compound. Derivatives of the pyridinone core have shown activity as noncompetitive AMPA receptor antagonists for neurological disorders and as inhibitors of mutant isocitrate dehydrogenase 1 (mIDH1) in cancer. nih.govnih.gov Other potential therapeutic areas suggested by analogs include the inhibition of kinases like ROS1 and FGFR1 for oncology applications and the targeting of methionine aminopeptidases. nih.govpensoft.netnih.gov The structural similarity to compounds that inhibit Hepatitis B Virus (HBV) also suggests a potential role in antiviral therapies. nih.gov

Table 2: Potential Biological Targets for Future Investigation

| Target Class | Specific Example | Associated Therapeutic Area | Reference |

| Ion Channels/Receptors | AMPA-type glutamate (B1630785) receptors | Epilepsy, Neurological Diseases | nih.gov |

| Metabolic Enzymes | Mutant Isocitrate Dehydrogenase 1 (mIDH1) | Cancer (e.g., AML, Glioma) | nih.gov |

| Kinases | ROS1, FGFR1 | Cancer (e.g., NSCLC) | nih.govpensoft.net |

| Proteases | Methionine Aminopeptidases (MetAPs) | Cancer | nih.gov |

| Viral Proteins | Hepatitis B Virus (HBV) Polymerase | Infectious Disease | nih.gov |

Integration into High-Throughput Screening Libraries for Drug Discovery Lead Identification

To uncover new biological activities, this compound and a library of its structurally diverse analogs should be integrated into high-throughput screening (HTS) campaigns. rjppd.org HTS allows for the rapid testing of thousands to millions of compounds against a specific biological target, making it a cornerstone of modern drug discovery for lead identification. rjppd.orgdovepress.com

The inclusion of this compound in "lead-like" or "BioDesign" libraries, which contain molecules with favorable physicochemical properties and structural motifs inspired by natural products, would increase the probability of identifying high-quality "hits". asinex.com These initial hits can then be optimized through structure-based drug design and medicinal chemistry efforts to become potent and selective lead compounds. slideshare.netresearchgate.net The HTS process is crucial for exploring targets that might not have been predicted, thereby broadening the therapeutic potential of the pyridinone scaffold. nih.govnih.gov

Development of Sustainable and Green Synthesis Protocols

In line with the growing emphasis on environmental responsibility in the pharmaceutical industry, future research will focus on developing sustainable and green synthesis protocols for this compound. researchgate.net The principles of green chemistry aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. mdpi.com

Potential green approaches include the use of biocatalytic methods, which employ enzymes to perform chemical transformations with high selectivity under mild conditions, and the replacement of conventional toxic solvents with greener alternatives like water or ionic liquids. researchgate.netamanote.com Microwave-assisted synthesis represents another promising strategy, as it can significantly shorten reaction times and increase yields. researchgate.net The development of such protocols not only reduces the environmental impact but can also lead to more cost-effective and efficient manufacturing processes. researchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.